molecular formula C18H20O6 B1234869 2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-

2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-

Cat. No. B1234869
M. Wt: 332.3 g/mol
InChI Key: XFALPAMSDFFXGY-VNEQQNAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)- is a natural product found in Pochonia chlamydosporia, Monocillium nordinii, and other organisms with data available.

Scientific Research Applications

Antibiotic Activity

  • α,β-Dehydrocurvularin, a compound structurally related to your query, has demonstrated weak antibiotic activity against both Gram-positive and Gram-negative bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Caputo & Viola, 1977).

Antimicrobial Activity

  • A series of 6-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones exhibited notable antifungal activity against Candida albicans and Trichophyton mentagrophytes, with some derivatives displaying inhibitory concentration values below 2 micrograms/mL against Trichophyton mentagrophytes (Coburn, Ho, & Bronstein, 1982).
  • Another compound, 2- and 2,3-substituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones, showed good antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Voskienė et al., 2011).

Synthesis and Structural Studies

  • Research has been conducted on the synthesis and characterization of various derivatives related to your query, focusing on their chemical properties and structural configurations. These include studies on tetrahydro-2H-1-benzopyran-2-ones, pyranone derivatives, and tetrahydrobenzofurans, providing insights into their molecular structures and potential synthetic pathways (Levai et al., 2002; Frigola, 1988; Banaei, Karimi, & Nurbageri, 2016).

Biological and Pharmaceutical Applications

  • Some derivatives of the chemical structure you're interested in have shown potential in pharmaceutical applications. For instance, certain benzopyranopyrimidines exhibit antibacterial and fungicidal activity, as well as antiallergic properties (Osyanin et al., 2014).
  • The synthesis and evaluation of pyrazolidine-dione substituted quinolone derivatives have been explored for their antimicrobial potential, showing mild to moderate antibacterial and antifungal activity (Gupta et al., 2011).

properties

Product Name

2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(4S,6R,8R,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),11,16,18-tetraene-2,13-dione

InChI

InChI=1S/C18H20O6/c1-10-6-16-15(24-16)5-3-2-4-12(19)7-11-8-13(20)9-14(21)17(11)18(22)23-10/h2,4,8-10,15-16,20-21H,3,5-7H2,1H3/b4-2+/t10-,15+,16+/m0/s1

InChI Key

XFALPAMSDFFXGY-VNEQQNAQSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](O2)CC/C=C/C(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1

Canonical SMILES

CC1CC2C(O2)CCC=CC(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1

synonyms

monocillin III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-
Reactant of Route 2
2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-
Reactant of Route 3
2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-
Reactant of Route 4
2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-
Reactant of Route 5
2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-
Reactant of Route 6
2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-

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